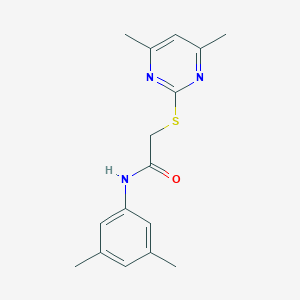

N-(3,5-Dimethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3,5-Dimethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C16H19N3OS and its molecular weight is 301.4g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(3,5-Dimethylphenyl)-2-((4,6-dimethylpyrimidin-2-yl)thio)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a dimethylphenyl group and a pyrimidine moiety linked through a thioether bond. Its molecular formula is C13H16N2S, with a molecular weight of approximately 244.35 g/mol. The structural features are believed to play a significant role in its biological activity.

Anticonvulsant Properties

Preliminary studies suggest that this compound exhibits promising anticonvulsant properties . Molecular docking studies indicate that the compound may effectively bind to specific receptors involved in neurotransmission, potentially explaining its anticonvulsant activity. This binding could modulate neurotransmitter release or receptor activation, making it a candidate for further pharmacological evaluation.

The mechanism of action for this compound involves interactions with biological targets within the central nervous system. The presence of both the dimethylphenyl and pyrimidine groups enhances its ability to interact with these targets, which may involve inhibition or modulation of neuronal excitability .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(3,4-Dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-thio)acetamide | Structure | Similar dimethyl groups but different phenyl substitution. |

| N-(3,5-Dichlorophenyl)-2-(4,6-dimethylpyrimidin-2-thio)acetamide | Structure | Contains dichloro substitution which may enhance biological activity. |

| 4-Oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-thioacetamide | Structure | Incorporates a thieno-pyrimidine core providing distinct pharmacological properties. |

Case Studies and Experimental Findings

Research into the biological activity of this compound has yielded several important findings:

- In Vitro Studies : Initial in vitro studies demonstrated that the compound exhibits significant anticonvulsant effects in various models. The specific concentration-response relationship has yet to be fully characterized but shows promise for further investigation.

- In Vivo Studies : Animal models have been employed to assess the efficacy of this compound in reducing seizure frequency and severity. Preliminary results indicate a dose-dependent response that warrants further exploration.

- Pharmacokinetics : Understanding the pharmacokinetic properties is crucial for evaluating its potential as a therapeutic agent. Studies are ongoing to determine absorption, distribution, metabolism, and excretion (ADME) profiles.

Propriétés

IUPAC Name |

N-(3,5-dimethylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3OS/c1-10-5-11(2)7-14(6-10)19-15(20)9-21-16-17-12(3)8-13(4)18-16/h5-8H,9H2,1-4H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUDQLAOMSZAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=N2)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.